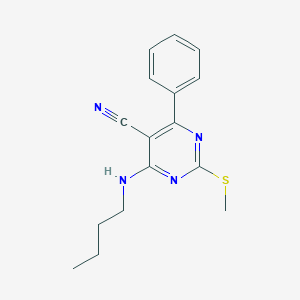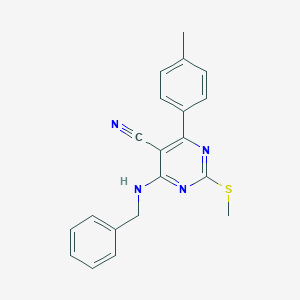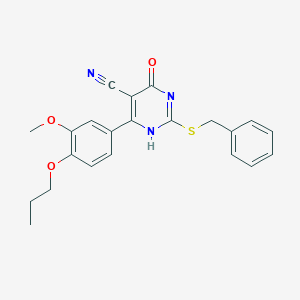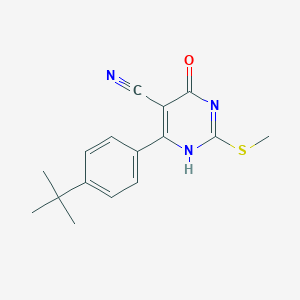![molecular formula C13H19NO B253987 2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine](/img/structure/B253987.png)
2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP is a pyrrolidine derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species (ROS) and oxidative stress. This action may help to protect cells from damage and prevent the development of various diseases.
Biochemical and Physiological Effects
2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, as well as the ability to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more harmful. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research involving 2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine. One potential area of investigation is its use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications in other diseases such as cancer. Finally, more studies are needed to determine the optimal dosage and administration of 2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine for maximum therapeutic benefit.
Métodos De Síntesis
The synthesis of 2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine involves the reaction between 2-methoxy-5-methylbenzaldehyde and pyrrolidine in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
Aplicaciones Científicas De Investigación
2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine has been the subject of numerous scientific studies due to its potential therapeutic applications. One such application is its use as a neuroprotective agent, as it has been shown to have antioxidant and anti-inflammatory properties. Additionally, 2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
Nombre del producto |
2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
2-[(2-methoxy-5-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-10-5-6-13(15-2)11(8-10)9-12-4-3-7-14-12/h5-6,8,12,14H,3-4,7,9H2,1-2H3 |
Clave InChI |
JBBOHENCLZKPLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)CC2CCCN2 |
SMILES canónico |
CC1=CC(=C(C=C1)OC)CC2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253909.png)
![4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253911.png)
![2-[4-(7-cyano-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B253912.png)
![8-(4-tert-butylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253913.png)


![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B253921.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B253924.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B253926.png)
![2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B253927.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B253929.png)